molecular formula C18H28N2O3S B359480 4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 496015-11-3

4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B359480
CAS RN: 496015-11-3
M. Wt: 352.5g/mol
InChI Key: MSBZLNUJLDBCQS-UHFFFAOYSA-N
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Description

“4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S . It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .


Molecular Structure Analysis

The molecular structure of “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 67 Ų, and it has a molar refractivity of 96.3±0.4 cm³ .


Chemical Reactions Analysis

The compound “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is known to react with carboxylic acid functionalities in gas-phase ion/ion reactions . The reaction involves the formation of a long-lived complex, which is stabilized by an electrostatic interaction between the fixed charge quaternary ammonium group of the carbodiimide reagent cation and the analyte dianion .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 507.2±60.0 °C at 760 mmHg, and a flash point of 260.6±32.9 °C . It has a molar volume of 302.3±3.0 cm³ and a polarizability of 38.2±0.5 10^-24 cm³ . The compound also has an ACD/LogP of 3.25 and an ACD/LogD (pH 7.4) of 3.12 .

properties

IUPAC Name

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-24(22,19-10-11-20-12-14-23-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,19H,1-5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZLNUJLDBCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

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